

A Technical Guide to the Historical Synthesis of Ethyl Vinyl Sulfide

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Compound of Interest

Compound Name: Ethyl vinyl sulfide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the preparation of **ethyl vinyl sulfide**, a valuable building block in organic synthesis. The document outlines the core chemical principles, detailed experimental protocols, and quantitative data associated with the primary synthetic routes developed in the early- to mid-20th century.

Base-Catalyzed Addition of Ethanethiol to Acetylene (Reppe Vinylation)

The addition of thiols to acetylene, a cornerstone of Reppe chemistry, emerged as a significant industrial method for the synthesis of vinyl sulfides. This approach involves the base-catalyzed nucleophilic addition of a thiol to the carbon-carbon triple bond of acetylene. The reaction proceeds through a vinyl carbanion intermediate, which is then protonated to yield the vinyl sulfide.

Experimental Protocol

A representative laboratory-scale synthesis based on the principles of Reppe vinylation is as follows:

Materials:

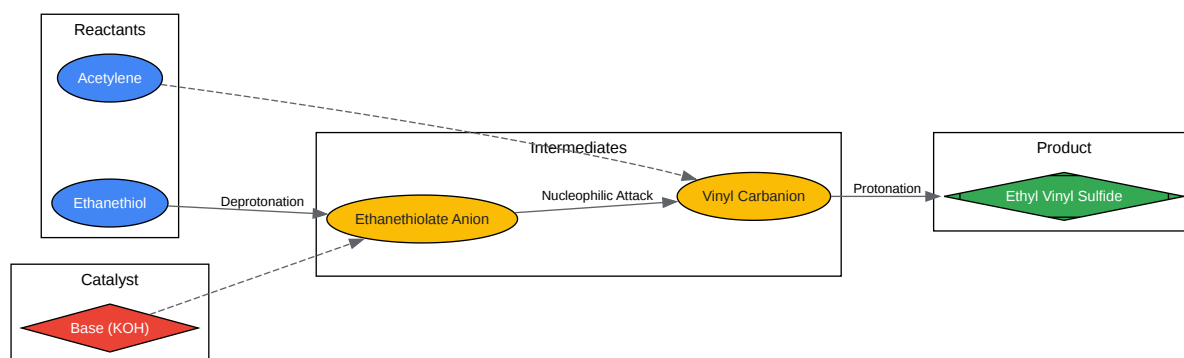
- Ethanethiol (Ethyl Mercaptan)

- Acetylene gas
- Potassium hydroxide (KOH) or sodium ethoxide (NaOEt) as a catalyst
- An inert solvent such as dioxane, tetrahydrofuran (THF), or an alcohol.
- A high-pressure autoclave or a gas-tight reaction vessel.

Procedure:

- A solution of the catalyst (e.g., 1-5 mol% of potassium hydroxide) in the chosen solvent is prepared in a high-pressure autoclave.
- Ethanethiol is added to the catalyst solution.
- The autoclave is sealed, purged with nitrogen, and then pressurized with acetylene to the desired pressure.
- The reaction mixture is heated to the specified temperature and stirred for several hours. The pressure of acetylene is maintained throughout the reaction.
- After the reaction is complete, the autoclave is cooled, and the excess acetylene is carefully vented.
- The reaction mixture is then worked up by neutralizing the catalyst, removing the solvent, and purifying the crude product by distillation.

Signaling Pathway Diagram



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Caption: Base-catalyzed addition of ethanethiol to acetylene.

Free-Radical Addition of Ethanethiol to Acetylene

An alternative historical approach involves the free-radical initiated addition of ethanethiol to acetylene. This method typically employs a radical initiator, such as an organic peroxide or an azo compound, and is often carried out under pressure and at elevated temperatures. The reaction proceeds via a thiyl radical which adds to the acetylene triple bond.

Experimental Protocol

The following experimental procedure is based on the work of J.C. Sauer and colleagues, focusing on the formation of **ethyl vinyl sulfide** as an intermediate.

Materials:

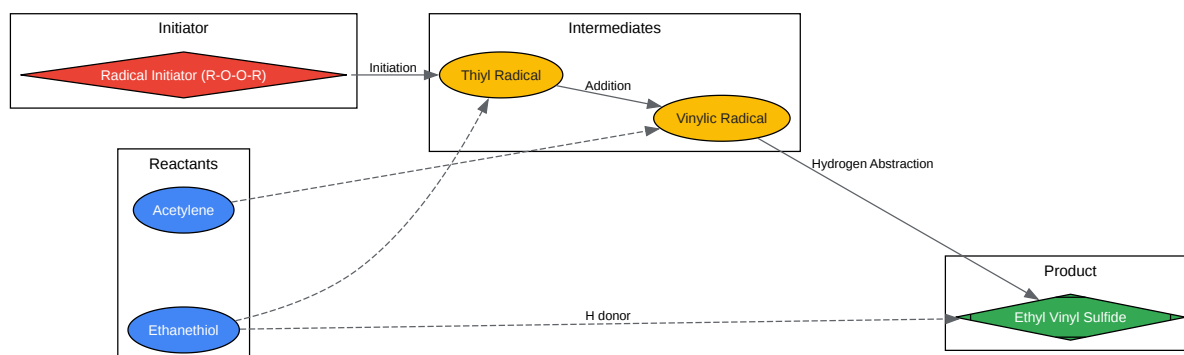
- Ethanethiol
- Acetylene gas

- Di-tert-butyl peroxide (radical initiator)
- A high-pressure rocker bomb or similar autoclave.

Procedure:

- Ethanethiol and the radical initiator (e.g., di-tert-butyl peroxide) are placed in a high-pressure rocker bomb.
- The bomb is sealed, and acetylene is introduced to the desired initial pressure.
- The reaction vessel is heated to a temperature sufficient to decompose the initiator and initiate the reaction (e.g., 125-135 °C).
- The reaction is allowed to proceed for several hours, with additional acetylene being added as needed to maintain pressure.
- After cooling and venting the excess acetylene, the liquid product is recovered.
- The primary product under these conditions is often 1,2-bis(ethylthio)ethane, with **ethyl vinyl sulfide** being an intermediate. Careful control of reaction time and stoichiometry is necessary to favor the formation of the mono-adduct. The product mixture is separated by fractional distillation.

Signaling Pathway Diagram



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Caption: Free-radical addition of ethanethiol to acetylene.

Dehydrohalogenation of 2-Chloroethyl Ethyl Sulfide

A classic method for the formation of alkenes, dehydrohalogenation, was also applied to the synthesis of **ethyl vinyl sulfide**. This route involves the elimination of hydrogen chloride from 2-chloroethyl ethyl sulfide, typically using a strong base.

Experimental Protocol

A general procedure for the dehydrohalogenation of 2-chloroethyl ethyl sulfide is as follows:

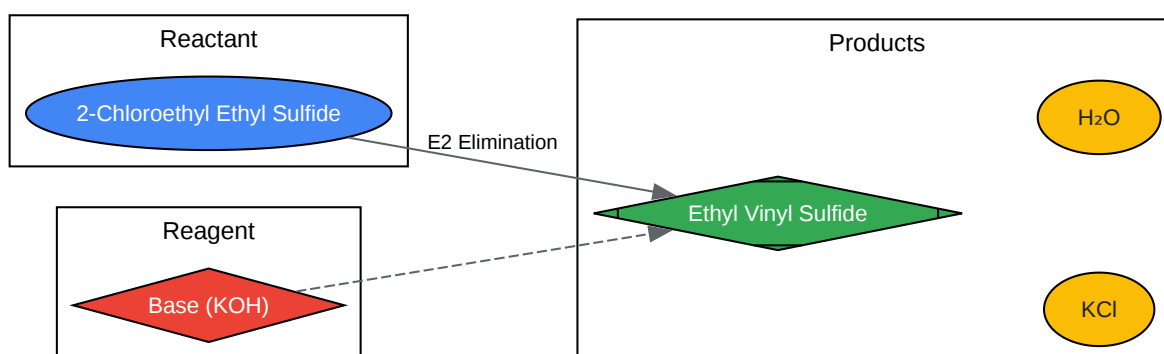
Materials:

- 2-Chloroethyl ethyl sulfide
- A strong base, such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt)
- A suitable solvent, often an alcohol like ethanol, to facilitate the reaction.

Procedure:

- A solution or slurry of the strong base in an alcoholic solvent is prepared in a reaction flask equipped with a reflux condenser and a stirrer.
- 2-Chloroethyl ethyl sulfide is added to the basic solution, often dropwise, to control the initial reaction rate.
- The reaction mixture is heated to reflux and maintained at this temperature for a specified period to ensure complete elimination.
- After cooling, the reaction mixture is typically diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether).
- The organic extracts are combined, washed to remove any remaining base and salts, and dried.
- The solvent is removed, and the resulting crude **ethyl vinyl sulfide** is purified by distillation.

Signaling Pathway Diagram



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Caption: Dehydrohalogenation of 2-chloroethyl ethyl sulfide.

Data Presentation

Method	Reactants	Catalyst/Initiator	Typical Conditions	Reported Yield	Key Challenges
Base-Catalyzed Addition (Reppe)	Ethanethiol, Acetylene	KOH, NaOEt	High pressure, elevated temperature	High	Handling of high-pressure acetylene, catalyst preparation and handling.
Free-Radical Addition	Ethanethiol, Acetylene	Di-tert-butyl peroxide	125-135 °C, high pressure (autoclave)	Moderate	Formation of the di-adduct (1,2-bis(ethylthio) ethane) as the major product.
Dehydrohalogenation	2-Chloroethyl ethyl sulfide	KOH, NaOEt	Reflux in ethanol	Good to High	Preparation and handling of the starting material, 2-chloroethyl ethyl sulfide.

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